1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its unique structure, which includes an amino group, a phenoxy group, and a sec-butyl group.
Preparation Methods
The synthesis of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride typically involves several steps. One common method includes the reaction of 2-sec-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride can be compared with similar compounds such as:
1-Amino-3-(2-tert-butylphenoxy)propan-2-ol hydrochloride: This compound has a tert-butyl group instead of a sec-butyl group, which can affect its chemical and biological properties.
1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride: The isopropyl group in this compound provides different steric and electronic effects compared to the sec-butyl group.
1-Amino-3-(2-methylphenoxy)propan-2-ol hydrochloride: The presence of a methyl group instead of a sec-butyl group can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOJEJLEGHIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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